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molecular formula C13H14F3NO4 B120648 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid CAS No. 141940-29-6

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid

Cat. No. B120648
M. Wt: 305.25 g/mol
InChI Key: SFKKGJIKDGSCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536165B2

Procedure details

A mixture of 2-(tert-butoxycarbonylamino)-5-(trifluoromethyl)benzoic acid (7.21 mmol, 2.2 g), H2SO4 (36 mmol, 1.92 ml) in ethanol (25 ml) was stirred at 100° C. for 16 hours. The solvent was evaporated, water was added, pH was taken to 6 and extracted with CHCl3. The crude mixture was purified by chromatography over SiO2 eluting with DCM/MeOH mixtures and affording 0.69 g (yield 41%) of the expected product.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=O)(C)(C)C.OS(O)(=O)=O.[CH2:27](O)[CH3:28]>>[NH2:8][C:9]1[CH:17]=[CH:16][C:15]([C:18]([F:19])([F:20])[F:21])=[CH:14][C:10]=1[C:11]([O:13][CH2:27][CH3:28])=[O:12]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Name
Quantity
1.92 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by chromatography over SiO2 eluting with DCM/MeOH mixtures

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(=O)OCC)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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